molecular formula C21H13ClF3N3O4S3 B12510880 N-(benzenesulfonyl)-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzenesulfonamide

N-(benzenesulfonyl)-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzenesulfonamide

Cat. No.: B12510880
M. Wt: 560.0 g/mol
InChI Key: IKLLHGRKJPVSIP-UHFFFAOYSA-N
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Description

N-(benzenesulfonyl)-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including benzenesulfonyl, pyridinyl, and thiazolyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzenesulfonyl)-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine with a thiazole derivative under controlled conditions to form the pyridinyl-thiazolyl intermediate. This intermediate is then reacted with benzenesulfonyl chloride in the presence of a base, such as triethylamine, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

N-(benzenesulfonyl)-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .

Major Products Formed

Scientific Research Applications

N-(benzenesulfonyl)-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzenesulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(benzenesulfonyl)-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites of enzymes, inhibiting their activity and modulating various biochemical pathways. This inhibition can lead to therapeutic effects, such as reducing inflammation or inhibiting cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets N-(benzenesulfonyl)-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzenesulfonamide apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in scientific research and industry .

Properties

Molecular Formula

C21H13ClF3N3O4S3

Molecular Weight

560.0 g/mol

IUPAC Name

N-(benzenesulfonyl)-N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl]benzenesulfonamide

InChI

InChI=1S/C21H13ClF3N3O4S3/c22-17-11-14(21(23,24)25)12-26-19(17)18-13-33-20(27-18)28(34(29,30)15-7-3-1-4-8-15)35(31,32)16-9-5-2-6-10-16/h1-13H

InChI Key

IKLLHGRKJPVSIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(C2=NC(=CS2)C3=C(C=C(C=N3)C(F)(F)F)Cl)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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